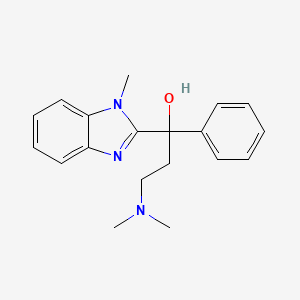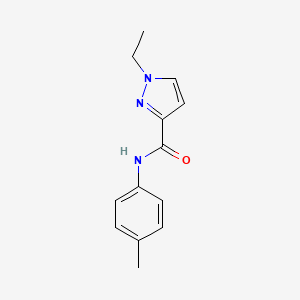
3-(Dimethylamino)-1-(1-methylbenzimidazol-2-yl)-1-phenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-1-(1-methylbenzimidazol-2-yl)-1-phenylpropan-1-ol is a complex organic compound that features a benzimidazole ring, a dimethylamino group, and a phenylpropanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(1-methylbenzimidazol-2-yl)-1-phenylpropan-1-ol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Alkylation: The benzimidazole ring is then alkylated using methyl iodide to introduce the 1-methyl group.
Addition of Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Formation of Phenylpropanol Moiety: The final step involves the addition of the phenylpropanol group through a Grignard reaction or similar organometallic reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-1-(1-methylbenzimidazol-2-yl)-1-phenylpropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(Dimethylamino)-1-(1-methylbenzimidazol-2-yl)-1-phenylpropan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound could be used in the production of advanced materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-1-(1-methylbenzimidazol-2-yl)-1-phenylpropan-1-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzimidazole: Shares the benzimidazole core but lacks the dimethylamino and phenylpropanol groups.
1-Phenylpropan-1-ol: Contains the phenylpropanol moiety but lacks the benzimidazole and dimethylamino groups.
Dimethylaminobenzimidazole: Contains both the benzimidazole and dimethylamino groups but lacks the phenylpropanol moiety.
Propriétés
IUPAC Name |
3-(dimethylamino)-1-(1-methylbenzimidazol-2-yl)-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-21(2)14-13-19(23,15-9-5-4-6-10-15)18-20-16-11-7-8-12-17(16)22(18)3/h4-12,23H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIZZOPALKBZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(CCN(C)C)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,4-DICHLOROPHENOXY)-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}ACETAMIDE](/img/structure/B6055331.png)
![2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6055337.png)
![N-ethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-methyl-2-propen-1-yl)propanamide](/img/structure/B6055344.png)

![Ethyl 1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)piperidine-3-carboxylate](/img/structure/B6055352.png)
![2-{1-[(2-phenylethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6055362.png)
![1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]propan-2-ol](/img/structure/B6055372.png)
![N-[(2,3-dimethoxyphenyl)methyl]-1,2-diphenylethanamine;oxalic acid](/img/structure/B6055382.png)
![1-[(4-Methylsulfanylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B6055385.png)
![6-METHYL-5-(PROP-2-EN-1-YL)-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B6055394.png)
![8,9-dimethoxy-5,5-dimethyl-3-(1,1,2,2,2-pentafluoroethyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B6055412.png)
![3-(3-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione](/img/structure/B6055420.png)
![2,2-dimethyl-N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]propanamide](/img/structure/B6055423.png)
methanone](/img/structure/B6055428.png)
